Pomaglumetad methionil

Schizophrenia Antipsychotic Weight Gain

Researchers investigating glutamatergic mechanisms of psychosis often face the confound of D2-receptor-mediated side effects inherent to standard antipsychotics. Pomaglumetad methionil (CAS 1026791-63-8) solves this by providing a clean, non-dopaminergic mGluR2/3 agonist tool. Key differentiators: · Only oral methionine prodrug of LY404039, with ~49% human bioavailability and DPEP1-dependent activation. · Clinically validated safety profile free of D2-linked weight gain, prolactin elevation, and EPS. · Essential for translational models (e.g., MAM rodent) that test glutamatergic-dysfunction hypotheses without dopaminergic noise.

Molecular Formula C12H18N2O7S2
Molecular Weight 366.4 g/mol
CAS No. 1026791-63-8
Cat. No. B1663797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomaglumetad methionil
CAS1026791-63-8
SynonymsPomaglumetad methionil;  (1R,4S,5S,6S)-4-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]-amino]-2,2-dioxo-2
Molecular FormulaC12H18N2O7S2
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N
InChIInChI=1S/C12H18N2O7S2/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t5-,6+,7+,8-,12-/m0/s1
InChIKeyVOYCNOJFAJAILW-CAMHOICYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomaglumetad Methionil (LY2140023) Overview


Pomaglumetad methionil (CAS 1026791-63-8), also known by its developmental code LY2140023, is an orally bioavailable methionine prodrug of the potent and selective metabotropic glutamate 2 and 3 (mGluR2/3) receptor agonist LY404039 [1]. It is distinguished from traditional antipsychotics by its non-dopaminergic mechanism of action, which targets glutamatergic dysregulation hypothesized to underlie psychosis [2]. While clinical trials in broad schizophrenia populations did not demonstrate consistent efficacy [3], its unique safety and tolerability profile, characterized by a low association with adverse events linked to dopamine D2 receptor antagonism, makes it a critical tool for scientific research into novel therapeutic approaches for psychosis [4].

Why Pomaglumetad Methionil Is Irreplaceable


Generic substitution or the use of alternative mGluR2/3 agonists is scientifically unsound due to pomaglumetad methionil's unique prodrug design and its distinct clinical profile. As the oral methionine prodrug of LY404039 [1], its pharmacokinetic properties, including conversion by the enzyme DPEP1 and a bioavailability of 49% [2], are not replicated by other mGluR2/3 tool compounds like LY379268 [3]. Furthermore, head-to-head clinical trials against standard-of-care atypical antipsychotics (aripiprazole, olanzapine, risperidone) demonstrate that pomaglumetad methionil possesses a quantitatively different safety and tolerability profile, most notably in weight change, prolactin elevation, and extrapyramidal symptoms (EPS) [4]. Substituting with a dopamine D2 antagonist would therefore invalidate any study designed to probe a non-dopaminergic mechanism of action or to mitigate the specific side effects associated with D2 blockade [5].

Pomaglumetad Methionil Comparative Evidence


Weight Management vs. Aripiprazole

In a 24-week, Phase 3, multicenter, double-blind comparison in 678 schizophrenia patients, long-term treatment with pomaglumetad methionil resulted in significantly less weight gain compared to aripiprazole [1]. The pomaglumetad methionil group showed a mean weight loss, whereas the aripiprazole group experienced a small weight gain.

Schizophrenia Antipsychotic Weight Gain Metabolic Safety

Prolactin Profile vs. Atypical Antipsychotics

A 2025 systematic review and meta-analysis of four randomized clinical trials quantified the effect of pomaglumetad methionil on prolactin levels compared to a composite of atypical antipsychotics [1]. The analysis demonstrated a highly significant advantage for pomaglumetad methionil in avoiding prolactin elevation.

Prolactin Endocrine Safety Antipsychotic mGluR2/3 Agonist

EPS Incidence vs. Standard of Care

A 24-week, Phase 2, open-label study (HBBR, NCT00845026) directly compared the safety and tolerability of pomaglumetad methionil to standard of care (SOC) atypical antipsychotics (olanzapine, risperidone, or aripiprazole) in 261 patients with schizophrenia [1]. The incidence of treatment-emergent movement disorders was significantly lower in the pomaglumetad methionil group.

Extrapyramidal Symptoms Parkinsonism Akathisia Tolerability

Dopamine D2 Receptor Affinity Absence

Pomaglumetad methionil's active metabolite, LY404039, exhibits a receptor binding profile that is fundamentally different from all currently available antipsychotics. It binds specifically to mGluR2 and mGluR3 with high affinity and shows negligible affinity for dopamine D2 or serotonin 5-HT2A receptors [1]. This contrasts with the common denominator of D2 antagonism or partial agonism shared by typical and atypical antipsychotics.

Mechanism of Action Receptor Binding Glutamate Non-dopaminergic

Dopamine Activity Normalization in MAM Model

In the methylazoxymethanol acetate (MAM) rat model, which recapitulates the hyperdopaminergic state of psychosis, pomaglumetad methionil (POM) demonstrated a unique ability to normalize dopamine neuron population activity in the ventral tegmental area (VTA) without affecting activity in normal (SAL) rats [1]. This effect is distinct from D2 antagonists, which act directly on dopamine receptors.

Preclinical Model Dopamine MAM Model Electrophysiology

Pomaglumetad Methionil Research Applications


Non-Dopaminergic Antipsychotic Mechanisms

Procure pomaglumetad methionil as a critical research tool to dissect the role of mGluR2/3 receptor agonism in modulating psychosis-related brain circuits. Its specific lack of D2 receptor affinity [1] ensures that any observed behavioral or electrophysiological effects are attributable solely to the glutamatergic system, avoiding the confounds inherent to all D2-antagonist antipsychotics. This is essential for basic and translational research into novel therapeutic targets.

Side-Effect-Free Antipsychotic Profile

Use pomaglumetad methionil in long-term rodent studies to model a therapeutic profile with a low liability for weight gain [1], hyperprolactinemia [2], and extrapyramidal symptoms (EPS) [3]. This application is particularly valuable for studying the metabolic and motor consequences of antipsychotic treatment in isolation, as well as for evaluating adjunctive therapies aimed at mitigating these specific adverse effects.

Glutamatergic Pathology Targeting

Utilize pomaglumetad methionil in translational research models, such as the MAM rodent model [1], which mimics the hyperdopaminergic state of a specific schizophrenia endophenotype. This compound is uniquely suited for experiments designed to test the hypothesis that mGluR2/3 agonism is efficacious only in patients with a defined glutamatergic dysfunction, a concept supported by post-hoc analyses of failed broad-spectrum trials [2].

Prodrug and PK Research

Employ pomaglumetad methionil as a reference standard or model compound in pharmacokinetic and drug metabolism studies. Its properties as an oral methionine prodrug [1] that is converted by the enzyme DPEP1 [2] to the active moiety LY404039 make it a valuable comparator for developing novel peptide prodrug strategies, especially for CNS-penetrant agents requiring enhanced oral bioavailability.

Technical Documentation Hub

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